molecular formula C8H8ClNO B1203173 2'-Chloroacetanilide CAS No. 533-17-5

2'-Chloroacetanilide

Cat. No.: B1203173
CAS No.: 533-17-5
M. Wt: 169.61 g/mol
InChI Key: KNVQTRVKSOEHPU-UHFFFAOYSA-N
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Description

2’-Chloroacetanilide, also known as N-(2-chlorophenyl)acetamide, is an organic compound with the molecular formula C8H8ClNO. It is a derivative of acetanilide where a chlorine atom is substituted at the ortho position of the phenyl ring. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

2’-Chloroacetanilide, also known as N-(2-Chlorophenyl)acetamide, is a type of chloroacetanilide herbicide. The primary targets of this compound are the biosynthesis of very long-chain fatty acids (VLCFAs) in microsomes . These VLCFAs play crucial roles in various biological processes, including lipid synthesis and protein modification .

Mode of Action

The compound acts by inhibiting the biosynthesis of VLCFAs, thereby disrupting the normal growth and development of plants .

Biochemical Pathways

The inhibition of VLCFA synthesis disrupts several biochemical pathways. For instance, it affects the synthesis of lipids, alcohols, fatty acids, proteins, isoprenoids, and flavonoids . The compound’s degradation mechanism involves a series of reactions, including nucleophilic substitution, which leads to the formation of various metabolites .

Pharmacokinetics

Based on its chemical properties, it can be inferred that it has poor water solubility , which could affect its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of VLCFA synthesis by 2’-Chloroacetanilide leads to the disruption of normal plant growth and development . This results in the death of the plant, thereby achieving the desired herbicidal effect. The compound’s action can also have unintended consequences, such as toxicity to non-target organisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2’-Chloroacetanilide. For instance, the compound can contaminate aquatic environments via agricultural runoff and leaching . Its persistence and toxicity in water can pose risks to aquatic organisms . Furthermore, certain microbes have evolved to degrade the compound, potentially influencing its environmental fate .

Biochemical Analysis

Biochemical Properties

2’-Chloroacetanilide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with nucleophilic sites in proteins, including cysteine residues, leading to post-translational modifications. These interactions can result in the misfolding of proteins and disruption of cellular proteostasis networks . The compound’s electrophilic nature allows it to form covalent bonds with reactive sites on proteins, thereby affecting their stability and function.

Cellular Effects

The effects of 2’-Chloroacetanilide on various types of cells and cellular processes are profound. It has been observed to induce protein destabilization profiles in cells, particularly targeting proteins with reactive cysteine residues . This destabilization can compromise cellular proteostasis and lead to the accumulation of misfolded proteins. Additionally, 2’-Chloroacetanilide can influence cell signaling pathways, gene expression, and cellular metabolism by modifying key proteins involved in these processes.

Molecular Mechanism

At the molecular level, 2’-Chloroacetanilide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s electrophilic haloacetamide motif allows it to form covalent bonds with nucleophilic sites on proteins, leading to their modification and potential misfolding . This can result in the inhibition or activation of enzymes, depending on the specific protein targets and the nature of the modifications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Chloroacetanilide can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound can induce protein destabilization and misfolding over extended periods, leading to chronic disruptions in cellular proteostasis . The stability of 2’-Chloroacetanilide in various conditions and its degradation products can also influence its long-term effects on cells.

Dosage Effects in Animal Models

The effects of 2’-Chloroacetanilide vary with different dosages in animal models. At lower doses, the compound may induce mild protein modifications and cellular stress responses. At higher doses, it can lead to significant protein misfolding, cellular toxicity, and adverse effects on organ function . Threshold effects have been observed, where the impact of the compound becomes more pronounced beyond certain dosage levels.

Metabolic Pathways

2’-Chloroacetanilide is involved in specific metabolic pathways, including its degradation and transformation into metabolites. The compound undergoes N-dealkylation and amide hydrolysis, leading to the formation of metabolites such as 2-methyl-6-ethylaniline and 2,6-diethylaniline . These metabolites are further processed through hydroxylation and other enzymatic reactions, contributing to the overall metabolic flux and changes in metabolite levels.

Transport and Distribution

Within cells and tissues, 2’-Chloroacetanilide is transported and distributed through interactions with transporters and binding proteins. The compound’s physicochemical properties, such as its log Kow value, influence its solubility and distribution in aqueous environments . Additionally, its interactions with specific transporters can affect its localization and accumulation in different cellular compartments.

Subcellular Localization

The subcellular localization of 2’-Chloroacetanilide is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on protein stability and function . Understanding the localization patterns of 2’-Chloroacetanilide can provide insights into its role in cellular processes and its potential impact on cellular health.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Chloroacetanilide can be synthesized through the reaction of 2-chloroaniline with acetic anhydride. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine to neutralize the acetic acid formed during the reaction .

Industrial Production Methods: Industrial production of 2’-Chloroacetanilide involves the use of chloroacetyl chloride and aniline derivatives. The reaction is carried out in an aqueous medium with a phosphate buffer, which allows for a rapid and efficient synthesis under metal-free and neutral conditions .

Chemical Reactions Analysis

Types of Reactions: 2’-Chloroacetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2’-Chloroacetanilide has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Chloro-N-phenylacetamide
  • 4-Chloroacetanilide
  • N-Phenyl-2-chloroacetamide

Comparison: 2’-Chloroacetanilide is unique due to the position of the chlorine atom on the phenyl ring, which influences its reactivity and biological activity. Compared to 4-Chloroacetanilide, the ortho position of the chlorine in 2’-Chloroacetanilide makes it more reactive in substitution reactions. Additionally, its specific mechanism of action in inhibiting fatty acid biosynthesis distinguishes it from other chloroacetanilides .

Properties

IUPAC Name

N-(2-chlorophenyl)acetamide
Source PubChem
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InChI

InChI=1S/C8H8ClNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11)
Source PubChem
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InChI Key

KNVQTRVKSOEHPU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
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DSSTOX Substance ID

DTXSID2060200
Record name Acetamide, N-(2-chlorophenyl)-
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Molecular Weight

169.61 g/mol
Source PubChem
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Physical Description

Solid; [HSDB] Brown crystalline powder; [Alfa Aesar MSDS]
Record name o-Chloroacetanilide
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Solubility

PRACTICALLY INSOL IN WATER, ALKALIES; SOL IN ALCOHOL, MORE SOL IN BENZENE THAN P-CHLOROACETANILIDE, VERY SOL IN ETHER, HOT BENZENE
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Vapor Pressure

0.0000963 [mmHg]
Record name o-Chloroacetanilide
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Color/Form

NEEDLES FROM DIL ACETIC ACID

CAS No.

533-17-5
Record name N-(2-Chlorophenyl)acetamide
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Record name 2'-Chloroacetanilide
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Record name O-CHLOROACETANILIDE
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Melting Point

88 °C
Record name O-CHLOROACETANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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